![molecular formula C26H32N4O4 B10841388 2,7-Bis[2-(isobutylamino)acetamido]anthraquinone](/img/structure/B10841388.png)
2,7-Bis[2-(isobutylamino)acetamido]anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis[2-(isobutylamino)acetamido]anthraquinone is a synthetic anthraquinone derivative known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes two isobutylaminoacetamido groups attached to the anthraquinone core. It has been studied for its potential as a telomerase inhibitor and its anti-proliferative properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(isobutylamino)acetamido]anthraquinone typically involves the following steps:
Acetylation of 2,7-diaminoanthraquinone: This step involves the acetylation of 2,7-diaminoanthraquinone to form an intermediate compound.
Amination: The intermediate compound is then aminated to introduce the isobutylaminoacetamido groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis[2-(isobutylamino)acetamido]anthraquinone undergoes various chemical reactions, including:
Oxidation: The anthraquinone core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: The amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
2,7-Bis[2-(isobutylamino)acetamido]anthraquinone has several scientific research applications:
Chemistry: It is used as a model compound for studying anthraquinone derivatives and their reactions.
Biology: The compound has been investigated for its potential to inhibit telomerase, an enzyme involved in cellular aging and cancer.
Medicine: Due to its anti-proliferative properties, it is being studied as a potential anti-cancer agent.
Industry: It may have applications in the development of dyes and pigments due to its anthraquinone core
Wirkmechanismus
The primary mechanism of action of 2,7-Bis[2-(isobutylamino)acetamido]anthraquinone involves the inhibition of telomerase. Telomerase is an enzyme that adds repetitive nucleotide sequences to the ends of chromosomes, thereby maintaining their length and stability. By inhibiting telomerase, this compound can induce cellular senescence and apoptosis in cancer cells, making it a potential anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diaminoanthraquinone: A precursor in the synthesis of 2,7-Bis[2-(isobutylamino)acetamido]anthraquinone.
2,7-Diacetylaminoanthraquinone: Another derivative with different substituents.
2,7-Dihydroxyanthraquinone: A compound with hydroxyl groups instead of amino groups.
Uniqueness
This compound is unique due to its specific isobutylaminoacetamido groups, which confer distinct chemical and biological properties. Its potential as a telomerase inhibitor and anti-proliferative agent sets it apart from other anthraquinone derivatives .
Eigenschaften
Molekularformel |
C26H32N4O4 |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
2-(2-methylpropylamino)-N-[7-[[2-(2-methylpropylamino)acetyl]amino]-9,10-dioxoanthracen-2-yl]acetamide |
InChI |
InChI=1S/C26H32N4O4/c1-15(2)11-27-13-23(31)29-17-5-7-19-21(9-17)26(34)22-10-18(6-8-20(22)25(19)33)30-24(32)14-28-12-16(3)4/h5-10,15-16,27-28H,11-14H2,1-4H3,(H,29,31)(H,30,32) |
InChI-Schlüssel |
BTABHVPIAAKKHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CNCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



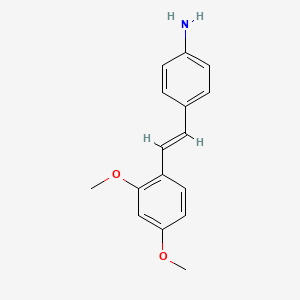

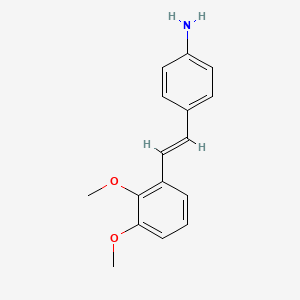


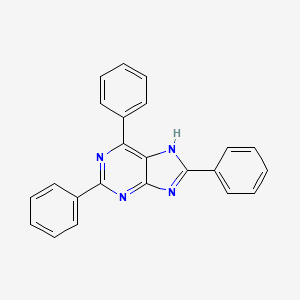
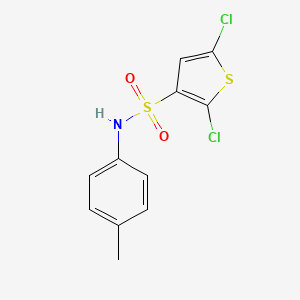




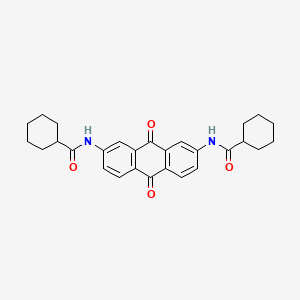
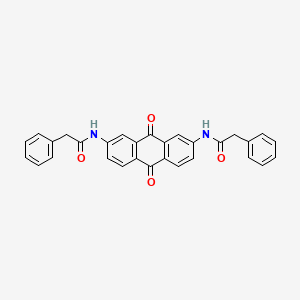
![2,7-Bis[2-(butylamino)acetamido]anthraquinone](/img/structure/B10841383.png)